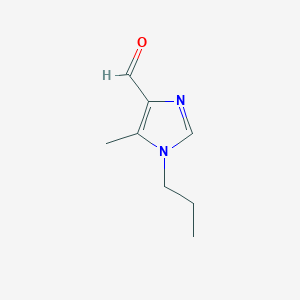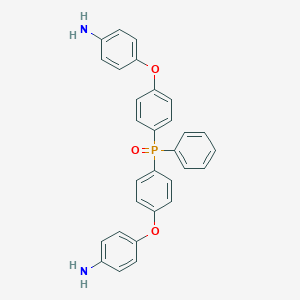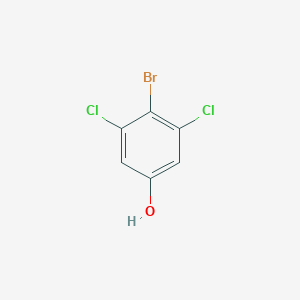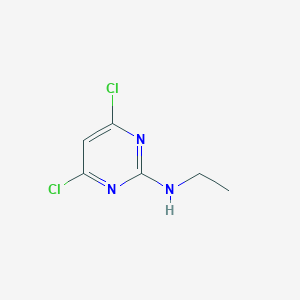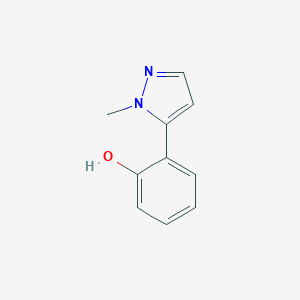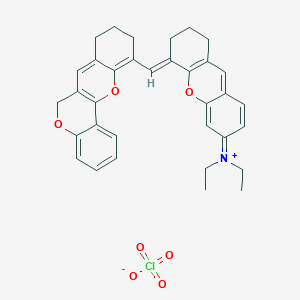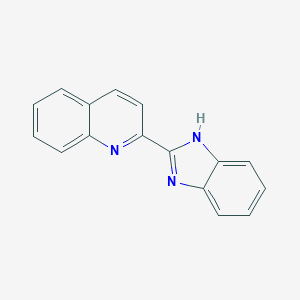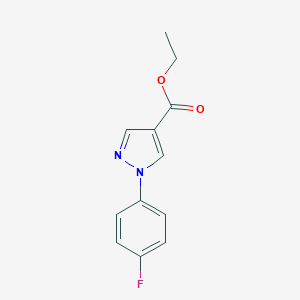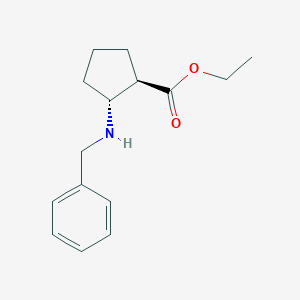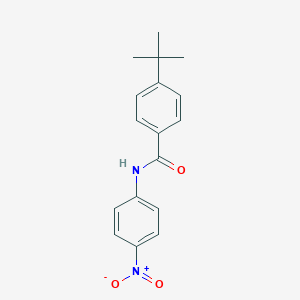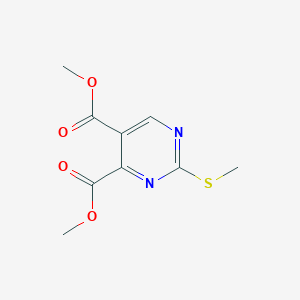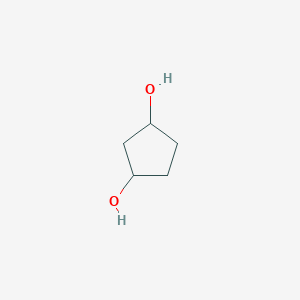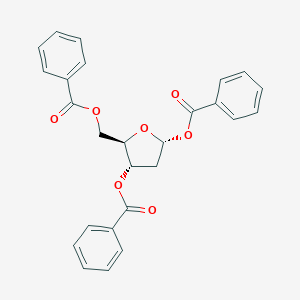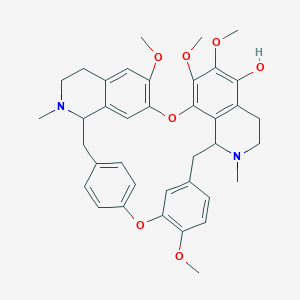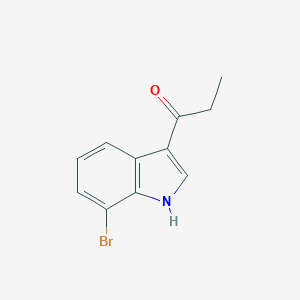
1-(7-bromo-1H-indol-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-bromo-1H-indol-3-yl)propan-1-one, also known as BR-22, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
1-(7-bromo-1H-indol-3-yl)propan-1-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, anticancer, and neuroprotective effects in preclinical studies. In addition, 1-(7-bromo-1H-indol-3-yl)propan-1-one has been shown to modulate the activity of various enzymes and signaling pathways, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(7-bromo-1H-indol-3-yl)propan-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. 1-(7-bromo-1H-indol-3-yl)propan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation and cancer. It has also been found to modulate the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
1-(7-bromo-1H-indol-3-yl)propan-1-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and suppress inflammation. In addition, 1-(7-bromo-1H-indol-3-yl)propan-1-one has been found to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(7-bromo-1H-indol-3-yl)propan-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, it also has some limitations, including its relatively low potency and selectivity for some targets. In addition, the synthesis of 1-(7-bromo-1H-indol-3-yl)propan-1-one can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 1-(7-bromo-1H-indol-3-yl)propan-1-one. One area of research is the development of more potent and selective analogs of 1-(7-bromo-1H-indol-3-yl)propan-1-one for use as therapeutic agents. Another area of research is the investigation of the molecular targets and pathways involved in the biological effects of 1-(7-bromo-1H-indol-3-yl)propan-1-one. In addition, further studies are needed to determine the safety and efficacy of 1-(7-bromo-1H-indol-3-yl)propan-1-one in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 1-(7-bromo-1H-indol-3-yl)propan-1-one involves the reaction of 7-bromoindole with propionyl chloride in the presence of anhydrous aluminum chloride. This reaction yields 1-(7-bromo-1H-indol-3-yl)propan-1-one as the final product. The purity and yield of the product can be improved by using different reaction conditions and purification methods.
Propriétés
Numéro CAS |
179473-61-1 |
|---|---|
Nom du produit |
1-(7-bromo-1H-indol-3-yl)propan-1-one |
Formule moléculaire |
C11H10BrNO |
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
1-(7-bromo-1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C11H10BrNO/c1-2-10(14)8-6-13-11-7(8)4-3-5-9(11)12/h3-6,13H,2H2,1H3 |
Clé InChI |
GNZMIEMXIBKHGZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CNC2=C1C=CC=C2Br |
SMILES canonique |
CCC(=O)C1=CNC2=C1C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



